
3-Methylsulfonyl-2',3',4,4',5-pentachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a metabolite of 2,2’,4,5,5’-pentachlorobiphenyl, which is known for its environmental persistence and potential toxic effects. This compound has been studied for its role in inducing hepatic microsomal drug-metabolizing enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl typically involves the sulfonation of 2,2’,4,5,5’-pentachlorobiphenyl. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the methylsulfonyl group .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the removal of the sulfonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl exerts its effects involves the induction of hepatic microsomal drug-metabolizing enzymes. This induction is primarily due to its interaction with cytochrome P450 enzymes, leading to increased enzyme content and activity. The compound’s metabolites are formed through biliary secretion and subsequent metabolism by intestinal microflora .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: The parent compound from which 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is derived.
3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: Another metabolite with similar enzyme-inducing properties.
2’,3,4,4’,5-Pentachlorobiphenyl: A related PCB congener with different substitution patterns.
Uniqueness
3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is unique due to its specific methylsulfonyl substitution, which significantly influences its biological activity and environmental behavior. Its ability to induce drug-metabolizing enzymes distinguishes it from other PCB derivatives .
Propriétés
Numéro CAS |
104086-12-6 |
|---|---|
Formule moléculaire |
C13H7Cl5O2S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(3,4-dichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-6(4-9(15)12(10)17)7-2-3-8(14)13(18)11(7)16/h2-5H,1H3 |
Clé InChI |
SJHGZTMSOUOSJE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


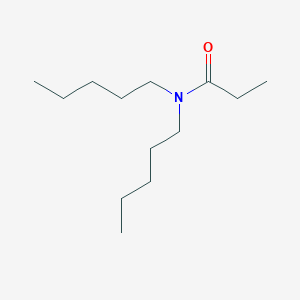
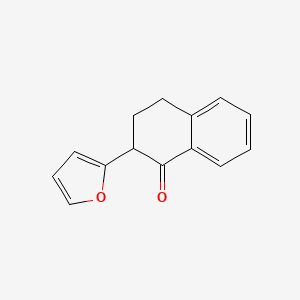
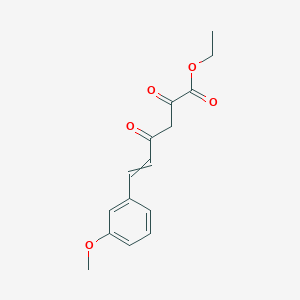
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
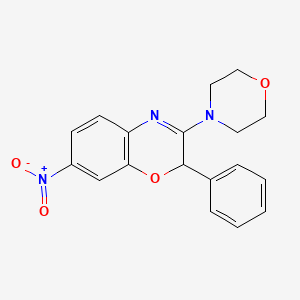
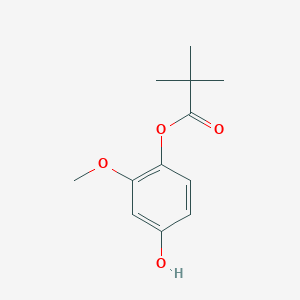
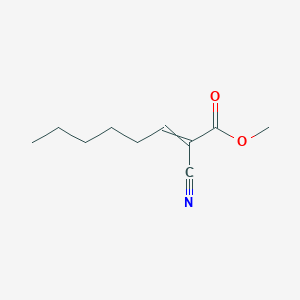
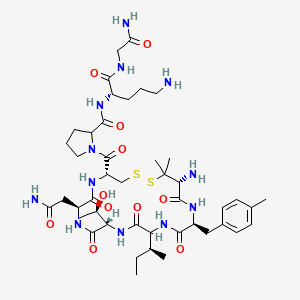
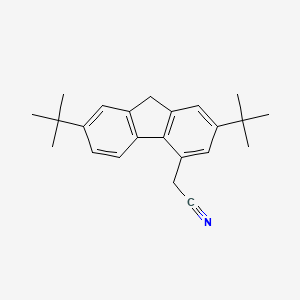
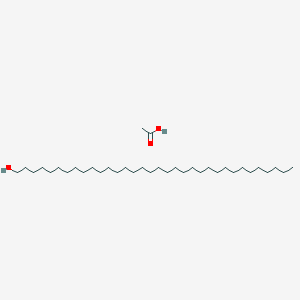
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
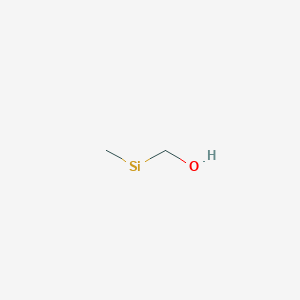
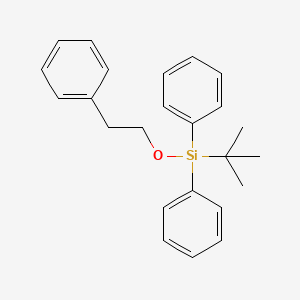
methyl}benzamide](/img/structure/B14324963.png)
